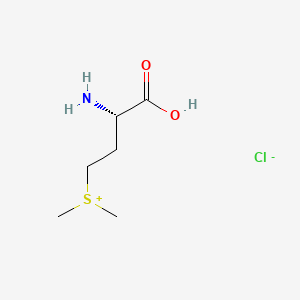

Methylmethionine sulfonium chloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure de méthiosulfonium peut être synthétisé par réaction de la DL-méthionine avec le chlorure de méthyle en milieu aqueux. La réaction a généralement lieu dans un autoclave à des températures et des pressions élevées . La réaction générale est la suivante : [ \text{DL-méthionine} + \text{chlorure de méthyle} \rightarrow \text{chlorure de méthiosulfonium} ]

Méthodes de production industrielle : Dans les milieux industriels, le chlorure de méthiosulfonium est produit en combinant la DL-méthionine avec le chlorure de méthyle dans des réacteurs à grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit. La solution obtenue est ensuite purifiée par cristallisation ou d'autres techniques de séparation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de méthiosulfonium subit diverses réactions chimiques, notamment :

Oxydation : Le chlorure de méthiosulfonium peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Il peut être réduit pour former de la méthionine et d'autres composés soufrés.

Substitution : Le chlorure de méthiosulfonium peut participer à des réactions de substitution nucléophile, où le groupe sulfonium est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les ions hydroxyde, les amines et les thiols sont couramment utilisés.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Méthionine et autres composés soufrés.

Substitution : Divers dérivés de la méthionine substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le chlorure de méthiosulfonium a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés soufrés.

Biologie : Le chlorure de méthiosulfonium est étudié pour son rôle dans le métabolisme de la méthionine et ses effets sur les processus cellulaires.

5. Mécanisme d'action

Le chlorure de méthiosulfonium exerce ses effets par plusieurs mécanismes :

Effets protecteurs : Il contribue à protéger le foie et la muqueuse gastro-intestinale en favorisant la réparation et la régénération des tissus.

Activité antioxydante : Le chlorure de méthiosulfonium agit comme un antioxydant, neutralisant les radicaux libres et réduisant le stress oxydatif.

Activité antitumorale : Il a été démontré qu'il inhibait la croissance des cellules cancéreuses en régulant à la baisse l'expression des gènes et des protéines liés aux tumeurs.

Applications De Recherche Scientifique

Methiosulfonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Methiosulfonium chloride is studied for its role in methionine metabolism and its effects on cellular processes.

Mécanisme D'action

Methiosulfonium chloride exerts its effects through several mechanisms:

Protective Effects: It helps protect the liver and gastrointestinal mucosa by promoting the repair and regeneration of tissues.

Antioxidant Activity: Methiosulfonium chloride acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Antitumor Activity: It has been shown to inhibit the growth of cancer cells by downregulating the expression of tumor-related genes and proteins.

Comparaison Avec Des Composés Similaires

Le chlorure de méthiosulfonium est similaire à d'autres dérivés de la méthionine, tels que :

S-Méthylméthionine :

Chlorure de méthanesulfonyle : Un composé organosulfuré utilisé en synthèse organique, mais il n'a pas l'activité biologique du chlorure de méthiosulfonium.

Unicité : Le chlorure de méthiosulfonium est unique en raison de son double rôle de réactif chimique et de composé biologiquement actif. Ses effets protecteurs sur le foie et le tractus gastro-intestinal, combinés à ses activités antioxydantes et antitumorales, en font un composé précieux à la fois dans la recherche scientifique et les applications industrielles .

Activité Biologique

Methylmethionine sulfonium chloride (MMSC), commonly referred to as "vitamin U," is a derivative of the amino acid methionine. It is recognized for its significant biological activities, particularly in relation to gastrointestinal health, antioxidant properties, and potential therapeutic effects against various diseases, including cancer. This article synthesizes current research findings on the biological activity of MMSC, highlighting its mechanisms, effects, and applications.

MMSC is characterized by its sulfonium functional group and has the chemical formula . It is predominantly found in green vegetables such as cabbage, kohlrabi, turnip, tomatoes, and celery . MMSC plays a crucial role as a methyl donor in various biological processes, contributing to its diverse physiological effects.

1. Antitumor Activity

Recent studies have demonstrated the antitumor potential of MMSC. A notable study conducted on Wistar albino rats assessed the compound's effects on liver cancer induced by diethyl nitrosamine and carbon tetrachloride. The study divided 60 rats into four groups: a control group, a group with induced hepatocellular carcinoma (HCC), a group treated with MMSC, and a group with HCC treated with MMSC. Key findings include:

- Reduction of Inflammatory Cytokines : MMSC treatment significantly down-regulated the expression levels of inflammatory markers such as TNF-α, iNOS, and TGF-β in HCC-induced rats .

- Restoration of Liver Function : MMSC administration restored liver function markers (ALT, AST, GGT) to near-normal levels in treated rats compared to the HCC group .

- Histopathological Improvements : Histological examinations revealed improvements in liver tissue integrity following MMSC treatment .

2. Antioxidant Properties

MMSC exhibits potent antioxidant activity. It has been shown to reduce oxidative stress markers and lipid peroxidation in various experimental models. For instance, in studies involving amiodarone-induced brain injury in rats, MMSC administration reversed oxidative damage by enhancing antioxidant enzyme activities (catalase, superoxide dismutase) and reducing lipid peroxidation levels .

3. Gastrointestinal Health

MMSC has been linked to improved gastrointestinal health. A clinical study involving patients with chronic gastritis found that daily supplementation of 300 mg of MMSC significantly alleviated dyspeptic symptoms and enhanced quality of life . This effect is attributed to its anti-inflammatory properties and ability to promote mucosal healing.

Case Studies and Experimental Findings

MMSC's biological activity can be attributed to several mechanisms:

- Methyl Donation : As a methyl donor, MMSC facilitates methylation reactions critical for DNA repair and gene expression regulation.

- Antioxidant Defense : The compound enhances endogenous antioxidant systems, mitigating oxidative damage.

- Anti-inflammatory Effects : By downregulating pro-inflammatory cytokines, MMSC reduces inflammation associated with various diseases.

Propriétés

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGVPKMVGSXPCQ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C)CC[C@@H](C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274005 | |

| Record name | L-Methylmethionine sulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-84-0 | |

| Record name | Vitamin U | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmethionine sulfonium chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmethionine chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methylmethionine sulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methylmethioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMETHIONINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9CUR2204U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.